molecular formula C21H26N2O3S B6570179 2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946290-52-4

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570179
CAS No.: 946290-52-4
M. Wt: 386.5 g/mol
InChI Key: FFYWKLMHACJNLW-UHFFFAOYSA-N
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Description

The compound 2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethyl-substituted benzene ring linked via a sulfonamide group to a 1-propanoyl-substituted tetrahydroquinolin-7-yl moiety. The tetrahydroquinoline core introduces partial saturation, which may enhance metabolic stability compared to fully aromatic quinoline systems, while the propanoyl group (CH2CH2CO-) at the 1-position modulates steric and electronic properties.

Properties

IUPAC Name

2,4,6-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-20(24)23-10-6-7-17-8-9-18(13-19(17)23)22-27(25,26)21-15(3)11-14(2)12-16(21)4/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYWKLMHACJNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,6-Trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Sulfonamides generally exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Interaction : Some derivatives have been shown to interact with receptor tyrosine kinases, influencing cell signaling pathways related to growth and apoptosis.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that sulfonamide derivatives can possess significant anticancer properties. For instance:

  • A study on related benzenesulfonamide analogs showed that they could inhibit cell proliferation in glioblastoma (GBM) cells. The compound AL106 exhibited a 78% inhibition rate at a concentration of 100 µM compared to 90% inhibition by cisplatin .

Cytotoxicity

Cytotoxicity assays reveal that this compound can induce cell death selectively in cancer cells while sparing non-cancerous cells. For example:

  • In U87 glioblastoma cells treated with AL106 at 10 µM, approximately 40% growth inhibition was observed .

Case Studies

Several case studies highlight the biological activity of related compounds:

Study 1: Anti-GBM Activity

A comprehensive study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on GBM cells. The results indicated that:

Compound% Inhibition (100 µM)Morphological Changes
AL10678%Reduced cell size
AL3464.7%Altered morphology
Cisplatin90%Significant shrinkage

Study 2: Cardiovascular Effects

Another investigation assessed the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models. The findings suggested that certain derivatives could modulate cardiovascular responses through calcium channel inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the sulfonamide structure significantly impact its biological efficacy. For instance:

  • The presence of specific functional groups enhances anticancer activity and selectivity towards cancerous tissues while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to the target molecule, primarily in the sulfonamide-tetrahydroquinoline framework. Key differences lie in substituent patterns and ring systems, which impact physicochemical properties and biological interactions.

4-Ethoxy-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (G512-0215)

  • Molecular Formula : C21H26N2O4S
  • Molecular Weight : 402.51 g/mol
  • Key Structural Features: Sulfonamide Ring: 4-ethoxy substituent (vs. 2,4,6-trimethyl in the target compound). Acyl Group: 2-methylpropanoyl (branched chain) at the tetrahydroquinoline 1-position (vs. linear propanoyl in the target).
  • The branched acyl group may enhance metabolic stability by hindering enzymatic cleavage .

N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide

  • Structural Features: Sulfonamide Ring: Replaced by a 2,3-dihydro-1,4-benzodioxine system (fused benzene-dioxane ring). Acyl Group: Propanoyl (identical to the target compound).
  • Implications :
    • The benzodioxine ring introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity.
    • Planarity of the fused ring system may alter binding interactions with biological targets compared to the trimethylated benzene .

Structural Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonamide Substituents Acyl Group on Tetrahydroquinoline
Target Compound C21H27N2O3S ~387.1 2,4,6-Trimethyl benzene Propanoyl (linear)
G512-0215 C21H26N2O4S 402.51 4-Ethoxy benzene 2-Methylpropanoyl (branched)
Benzodioxine Analogue C20H22N2O5S* ~408.4* 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Propanoyl (linear)

*Estimated based on structural analysis.

Research Implications and Limitations

  • Structural Insights :
    • Trimethyl groups in the target compound likely increase lipophilicity (higher logP) compared to ethoxy or benzodioxine analogues, favoring membrane penetration but possibly reducing solubility.
    • Branched acyl groups (e.g., in G512-0215) may confer resistance to esterase-mediated degradation.
  • Limitations: No experimental data (e.g., binding affinity, solubility, or metabolic stability) is provided in the available evidence, restricting functional comparisons. Further studies are required to correlate structural differences with pharmacokinetic or pharmacodynamic outcomes .

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